B1574456 Anti-PIKFyve

Anti-PIKFyve

Cat. No. B1574456
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibody raised against recombinant protein corresponding to amino acid residues 1083-1200 of human PIKfyve (Accession No. Q9Y2I7). Sheep polyclonal;  affinity purified. Recognizes Human and Rat PIKfyve. Not yet tested in other species.

Scientific Research Applications

Inhibition in Viral Infections

Anti-PIKFyve has been identified as a significant inhibitor in the context of viral infections. For instance, the PIKfyve inhibitor apilimod blocks infections by Ebola and Marburg viruses in various cell types, including human macrophages. It primarily acts as an entry inhibitor, preventing the release of the viral genome into the cytoplasm, thus inhibiting replication (Nelson et al., 2017).

Anticancer Properties

PIKfyve inhibitors like apilimod have demonstrated potent anticancer effects. They exhibit cytotoxic activity in B-cell non-Hodgkin lymphoma (B-NHL) by disrupting lysosome homeostasis, characterized by lysosomal swelling and impaired maturation of lysosomal enzymes (Gayle et al., 2017). Additionally, in multiple myeloma, PIKfyve inhibitors show promising activity due to disruption of autophagy (de Campos et al., 2019).

Applications in B-Cell Malignancies

Phase 1 clinical trials have shown that PIKfyve inhibitors like LAM-002A exhibit a favorable safety profile and demonstrate significant antitumor activity, especially in refractory diffuse large B-cell lymphoma (DLBCL) (Harb et al., 2017).

Implications in COVID-19 Treatment

The PIKfyve inhibitor apilimod is under clinical trials for treating COVID-19. However, it's important to note that while it might prevent viral invasion, it can also block antiviral immune responses, potentially aggravating the immunosuppression observed in many COVID-19 patients (Baranov et al., 2020).

Other Potential Applications

Anti-PIKFyve agents show potential in various other therapeutic areas, such as obstructing the lifecycle of β-coronaviruses (Drewry et al., 2022), disrupting autophagy in cancer treatment (O'Connell & Vassilev, 2021), and enhancing responses to immune checkpoint blockade in prostate cancer (Qiao et al., 2021).

properties

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.